![molecular formula C16H9ClFNO2 B5058362 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5058362.png)
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied in scientific research for its potential therapeutic applications in treating cystic fibrosis and other related diseases.
Mechanism of Action
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile binds to the regulatory domain of the CFTR chloride channel, preventing its activation by cyclic AMP (cAMP) and other signaling molecules. This results in the inhibition of chloride ion transport across epithelial cell membranes, which is a hallmark of cystic fibrosis and related diseases.
Biochemical and Physiological Effects:
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion in airway epithelial cells, the reduction of mucus viscosity in the airways of cystic fibrosis patients, and the improvement of lung function in animal models of cystic fibrosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile is its high potency and selectivity for the CFTR chloride channel, which allows for specific and reversible inhibition of CFTR activity in a variety of experimental settings. However, one limitation of this compound is its potential off-target effects on other ion channels and transporters, which may complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research involving 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, including the development of more potent and selective CFTR inhibitors, the investigation of the role of CFTR in other physiological processes beyond chloride transport, and the exploration of novel therapeutic strategies for cystic fibrosis and related diseases based on CFTR inhibition. Additionally, the use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile as a tool for studying the regulation of other ion channels and transporters may have broader implications for understanding the mechanisms of ion transport in health and disease.
Synthesis Methods
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 6-chloro-1,3-benzodioxole with 4-fluorobenzaldehyde, followed by the addition of acrylonitrile and subsequent purification steps.
Scientific Research Applications
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been widely used in scientific research as a tool to study the function and regulation of the CFTR chloride channel. This compound has been shown to inhibit the activity of CFTR in a reversible and dose-dependent manner, making it a valuable tool for investigating the role of CFTR in various physiological and pathological processes.
properties
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-14-7-16-15(20-9-21-16)6-11(14)5-12(8-19)10-1-3-13(18)4-2-10/h1-7H,9H2/b12-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJWLTCVQUSNBT-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.